molecular formula C15H17N3O4S B2993811 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 851721-88-5

6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2993811
CAS No.: 851721-88-5
M. Wt: 335.38
InChI Key: GENJQCQDMUDBOT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by three critical structural motifs:

  • A cyclopropyl group at position 6, which enhances metabolic stability and modulates lipophilicity .
  • A 1,1-dioxidotetrahydrothien-3-yl group at position 1, contributing to hydrogen-bonding interactions and solubility via its sulfone moiety .
  • A methyl group at position 3, which sterically influences binding interactions .

Properties

IUPAC Name

6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8-13-11(15(19)20)6-12(9-2-3-9)16-14(13)18(17-8)10-4-5-23(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENJQCQDMUDBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with six analogous pyrazolo[3,4-b]pyridine-4-carboxylic acids (Table 1). Key differentiating factors include substituents at positions 1 and 6, molecular weight, and biological relevance.

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives

Compound Name Substituent (Position 1) Substituent (Position 6) Molecular Formula Molecular Weight Notable Properties/Activities References
6-Cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Target) 1,1-Dioxidotetrahydrothien-3-yl Cyclopropyl C₁₇H₁₈N₃O₄S 360.4 g/mol High solubility (sulfone group)
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butyl Cyclopropyl C₁₆H₁₉N₃O₂ 285.3 g/mol Increased lipophilicity (alkyl chain)
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Chlorobenzyl Cyclopropyl C₁₉H₁₆ClN₃O₂ 365.8 g/mol Enhanced π-π interactions (aromatic ring)
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl Methyl C₁₆H₁₄ClN₃O₂ 315.8 g/mol Reduced steric bulk (methyl vs. cyclopropyl)
6-Chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Isopropyl Chloro C₁₁H₁₂ClN₃O₂ 253.7 g/mol Electrophilic reactivity (Cl substituent)
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1,1-Dioxidotetrahydrothiophen-3-yl Phenyl C₂₀H₁₈N₃O₄S 396.4 g/mol Aromatic interactions (phenyl group)

Key Observations:

Impact of Position 1 Substituents :

  • The 1,1-dioxidotetrahydrothien-3-yl group (target compound) confers superior aqueous solubility compared to alkyl (e.g., butyl ) or aryl (e.g., 2-chlorobenzyl ) substituents due to its polar sulfone moiety.
  • Chlorobenzyl groups (e.g., 2-chlorobenzyl , 4-chlorobenzyl ) enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors.

Impact of Position 6 Substituents :

  • The cyclopropyl group (target compound) balances steric bulk and metabolic stability better than phenyl (e.g., ) or chloro groups, which may induce toxicity or metabolic lability.
  • Methyl at position 6 (e.g., ) reduces molecular weight but diminishes steric shielding compared to cyclopropyl.

Synthetic Flexibility :

  • Substituents at position 1 are readily modified using alkyl/aryl halides in nucleophilic substitution reactions .
  • Position 6 substituents are introduced via cyclopropanation reagents or halogenation protocols .

Biological Relevance :

  • While biological data for the target compound is unavailable, structurally related pyrazolo[3,4-b]pyridines exhibit anti-proliferative activity (e.g., mTOR/p70S6K inhibition in prostate cancer ) and liquid crystal properties .

Biological Activity

6-Cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with notable biological activity, particularly as an inhibitor of tropomyosin receptor kinase (Trk) family proteins. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, a cyclopropyl group at the 6-position, and a tetrahydrothiophene moiety. Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 335.38 g/mol. The presence of various functional groups contributes to its unique chemical reactivity and biological properties.

Inhibition of Trk Proteins

Research indicates that this compound acts as an inhibitor of Trk proteins, which are critical in cell growth and differentiation processes. The inhibition of these receptors has significant implications for treating various cancers and neurodegenerative diseases. The mechanism involves binding to the receptor's active site, thereby preventing its activation by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve high yields and purity .

Case Studies

A recent study investigated the binding affinity of this compound to TrkA receptors through molecular docking simulations. The results indicated a strong interaction between the compound and the receptor, suggesting its potential as a lead compound in drug development targeting Trk proteins .

Comparative Analysis

To understand the uniqueness of this compound compared to other pyrazolo[3,4-b]pyridines, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Features
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateC₁₄H₁₅FN₂O₂Contains a fluorophenyl group
Methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateC₁₄H₁₅N₂O₂Features a cyclopentyl substituent
Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineC₁₄H₁₅N₂O₂Has a phenyl group instead

Uniqueness : The combination of the tetrahydrothiophene moiety with specific substituents on the pyrazolo[3,4-b]pyridine core gives this compound distinctive chemical properties and biological activities compared to its analogs .

Q & A

Q. What are the primary synthetic routes for 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic assembly. A plausible route includes:

Core formation : Condensation of cyclopropyl-substituted pyrazole precursors with tetrahydrothiophene dioxide derivatives.

Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under acidic/basic conditions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key challenges include regioselectivity in pyrazole ring formation and stability of the sulfone moiety during reaction conditions.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural characterization requires:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify cyclopropyl protons (δ ~0.5–1.5 ppm) and sulfone group (δ ~3.0–4.0 ppm for tetrahydrothienyl protons) .
    • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfone (S=O stretch ~1300–1150 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion).
  • X-ray crystallography (if crystalline): Resolve ambiguities in fused-ring conformation .

Q. What solubility and stability considerations are critical for in vitro assays?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in aqueous buffers. Use DMSO (≤0.1% v/v) for stock solutions, with validation via dynamic light scattering (DLS) to exclude aggregation .
  • Stability : Monitor degradation in PBS (pH 7.4) over 24–48 hours using HPLC. Acidic conditions may hydrolyze the sulfone or cyclopropyl groups .

Q. What preliminary biological screening assays are recommended?

Methodological Answer:

  • Kinase inhibition : Screen against human kinase panels (e.g., PKIS) due to structural similarity to ATP-competitive inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., prostate cancer PC-3) with IC₅₀ determination .
  • Autophagy modulation : Assess LC3-II/LC3-I ratio via Western blotting in mTOR/p70S6K pathway studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for cyclopropyl incorporation) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) for cyclization steps while maintaining >80% yield .
  • Process analytics : Use in-line FTIR to monitor intermediate stability and optimize quenching conditions .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays with strict control of DMSO concentration and cell passage number .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-kinase targets (e.g., tubulin) .
  • Metabolite screening : Incubate with liver microsomes to rule out bioactivation artifacts .

Q. What computational strategies predict binding modes to kinase targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina with kinase crystal structures (PDB: 3FZO for mTOR). Focus on hydrogen bonding with hinge regions (e.g., pyrazole N-H interactions) .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess sulfone group flexibility in the ATP pocket .
  • QSAR models : Train on pyrazolo-pyridine analogs to correlate substituent electronegativity with IC₅₀ values .

Q. How to design derivatives to improve metabolic stability?

Methodological Answer:

  • Isosteric replacement : Substitute sulfone with sulfonamide or carbonyl groups to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Convert carboxylic acid to ethyl ester for enhanced membrane permeability, followed by in vivo hydrolysis .
  • Metabolic soft spots : Identify via hepatocyte incubation; methyl groups on pyrazole may undergo hydroxylation .

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